

A Spectroscopic Comparison of 4-Hydroxy-3-nitrobenzyl Alcohol and Its Precursors

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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrobenzyl alcohol

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This guide provides an objective spectroscopic comparison of the synthetic product, **4-hydroxy-3-nitrobenzyl alcohol**, with its precursors, 4-hydroxybenzaldehyde and 4-nitrobenzaldehyde. The information presented is supported by experimental data and detailed methodologies to aid in the identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-hydroxy-3-nitrobenzyl alcohol** and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural elucidation of the final product.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

Functional Group	4-Hydroxybenzaldehyde	4-Nitrobenzaldehyde	4-Hydroxy-3-nitrobenzyl alcohol
O-H Stretch (Alcohol/Phenol)	3300-3100 (broad)	-	3500-3300 (broad)
C-H Stretch (Aromatic)	3100-3000	3100-3000	3100-3000
C-H Stretch (Aldehyde)	2850, 2750	2860, 2760	-
C=O Stretch (Aldehyde)	~1680	~1705	-
N-O Stretch (Nitro)	-	~1530, ~1350	~1530, ~1350
C-O Stretch (Alcohol/Phenol)	~1280	-	~1250

Table 2: ¹H NMR Spectroscopic Data (ppm)

Proton	4-Hydroxybenzaldehyde (DMSO-d ₆)	4-Nitrobenzaldehyde (CDCl ₃)	4-Hydroxy-3-nitrobenzyl alcohol (DMSO-d ₆)
-CHO	~9.8	~10.1	-
-CH ₂ OH	-	-	~4.5
Aromatic H (ortho to -OH/-CH ₂ OH)	~6.9 (d)	-	~7.1 (d)
Aromatic H (meta to -OH/-CH ₂ OH)	~7.7 (d)	~8.1 (d)	~7.5 (dd)
Aromatic H (ortho to -NO ₂)	-	~8.4 (d)	~8.0 (d)
-OH (Phenolic)	~10.4 (s)	-	~10.9 (s)
-OH (Alcoholic)	-	-	~5.3 (t)

Table 3: ¹³C NMR Spectroscopic Data (ppm)

Carbon	4-Hydroxybenzaldehyde	4-Nitrobenzaldehyde	4-Hydroxy-3-nitrobenzyl alcohol
-CHO	~191	~190	-
-CH ₂ OH	-	-	~62
Aromatic C-OH	~162	-	~150
Aromatic C-CHO/-CH ₂ OH	~130	~135	~133
Aromatic C-H	~116, ~132	~124, ~130	~115, ~117, ~126
Aromatic C-NO ₂	-	~151	~138
Aromatic C (quaternary)	~125	~140	~128

Table 4: UV-Vis Spectroscopic Data (nm)

Compound	λ_{max} (Solvent)
4-Hydroxybenzaldehyde	~285 (Isopropanol)[1]
4-Nitrobenzaldehyde	~270 (Ethanol)[2]
4-Hydroxy-3-nitrobenzyl alcohol	Not explicitly found, expected shifts due to auxochromes

Experimental Protocols

Detailed methodologies for the synthesis of **4-hydroxy-3-nitrobenzyl alcohol** and the acquisition of the supporting spectroscopic data are provided below.

Synthesis of 4-Hydroxy-3-nitrobenzyl alcohol

The synthesis is a two-step process involving the nitration of 4-hydroxybenzaldehyde followed by the reduction of the resulting 4-hydroxy-3-nitrobenzaldehyde.

Step 1: Nitration of 4-Hydroxybenzaldehyde to 4-Hydroxy-3-nitrobenzaldehyde

- Materials: 4-hydroxybenzaldehyde, concentrated sulfuric acid, fuming nitric acid, crushed ice, tert-butyl methyl ether, 5% sodium bicarbonate solution, anhydrous sodium sulfate, toluene, petroleum ether.
- Procedure:
 - In a three-neck flask equipped with a thermometer, an addition funnel, and a magnetic stirrer, add 89 mL of concentrated sulfuric acid.
 - Cool the flask in an ice bath. Slowly add 45 mL of fuming nitric acid to the sulfuric acid while stirring, ensuring the temperature remains below 10°C.
 - To the cooled nitrating mixture, add 10.6 g of 4-hydroxybenzaldehyde dropwise from the addition funnel, maintaining the internal temperature between 5°C and 15°C.

- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
- Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker.
- The precipitated product is collected by suction filtration and washed with cold water.
- The crude product is dissolved in tert-butyl methyl ether and washed with a 5% sodium bicarbonate solution.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
- The resulting solid can be further purified by recrystallization from a toluene/petroleum ether mixture.

Step 2: Reduction of 4-Hydroxy-3-nitrobenzaldehyde to **4-Hydroxy-3-nitrobenzyl alcohol**

- Materials: 4-hydroxy-3-nitrobenzaldehyde, sodium borohydride (NaBH_4), ethanol, deionized water.
- Procedure:
 - Dissolve 1.5 g of 4-hydroxy-3-nitrobenzaldehyde in 15 mL of ethanol in a flask. Gentle warming may be required.
 - In small portions over 5 minutes, add 0.75 g of sodium borohydride to the solution while stirring.
 - After the addition is complete, continue to warm the solution gently for 30 minutes.
 - Allow the reaction mixture to cool to room temperature.
 - Slowly add deionized water to quench the excess sodium borohydride.
 - The product can be extracted with a suitable organic solvent (e.g., ethyl acetate) and the organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

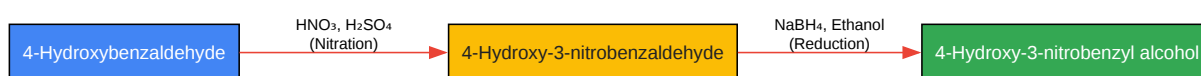
- Purification can be achieved by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

- **FT-IR Spectroscopy:** Spectra are typically recorded on a Fourier Transform Infrared spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectral range is typically 4000-400 cm^{-1} .
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
- **UV-Vis Spectroscopy:** UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or isopropanol) and the absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis of **4-hydroxy-3-nitrobenzyl alcohol** from its precursor, 4-hydroxybenzaldehyde.



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Caption: Synthetic pathway of **4-hydroxy-3-nitrobenzyl alcohol**.

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